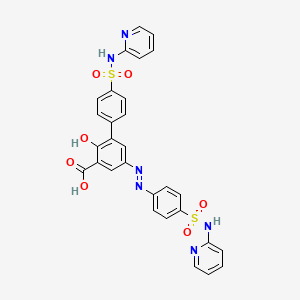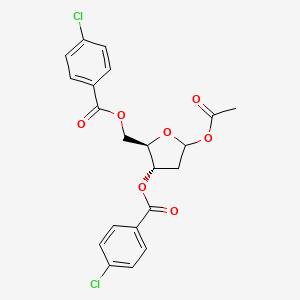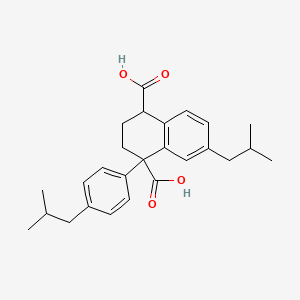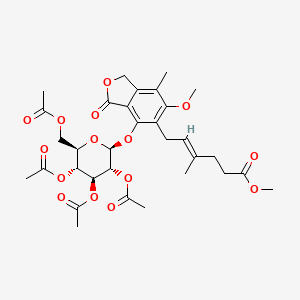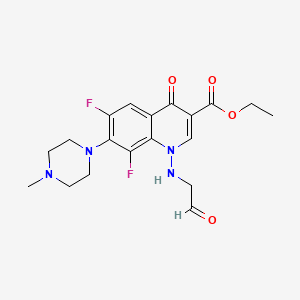
4-Epiminocycline
説明
4-Epiminocycline is a degradation product and potential impurity of minocycline, a broad-spectrum tetracycline antibiotic. It is recognized for its extended serum half-life and is notable for its anti-inflammatory and neuroprotective effects .
作用機序
Target of Action
4-Epiminocycline is a degradation product and potential impurity of minocycline . Minocycline, from which this compound is derived, is a broad-spectrum tetracycline antibiotic . It is active against both gram-negative and gram-positive bacteria . The primary targets of minocycline, and by extension this compound, are bacterial cells .
Mode of Action
Tetracyclines, including minocycline, enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium . This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm . Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis .
Biochemical Pathways
The principal metabolite of minocycline is 9-hydroxyminocycline . Two other major metabolites are probably mono-N-demethylated derivatives . Substantial amounts of this compound, which probably resulted from minocycline epimerization rather than biotransformation, were also present .
Pharmacokinetics
Minocycline, the parent compound of this compound, has a particularly long half-life in serum . Little minocycline is recovered in the urine—probably 5–12% of the dose . The average area under the curve (AUC) for 200 mg/day oral doses
生化学分析
Biochemical Properties
It is known that it is derived from minocycline, a broad-spectrum tetracycline antibiotic . Minocycline is known to inhibit multiple proteins that promote brain injury including metalloproteases, caspases, calpain, and polyADP-ribose-polymerase-1
Cellular Effects
Minocycline, from which 4-Epiminocycline is derived, is known to have anti-inflammatory, anti-oxidant, and anti-apoptotic activities . It readily inhibits microglial activation at concentrations greater than needed for anti-microbial action
Molecular Mechanism
It is known that minocycline, from which this compound is derived, inhibits multiple proteins that promote brain injury
Temporal Effects in Laboratory Settings
It is known that minocycline delivered in a hydrophilic gel remained more stable in situ, resulting in less degradation product (this compound) than a lipophilic formulation .
Metabolic Pathways
It is known that minocycline is metabolized to 9-hydroxyminocycline, mono-N-demethylated minocycline, or this compound .
準備方法
4-Epiminocycline is primarily derived from minocycline through degradation processes. The synthetic route involves the epimerization of minocycline under specific conditions. Industrial production methods focus on controlling the levels of this compound as an impurity in minocycline formulations .
化学反応の分析
4-Epiminocycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter its structure, potentially affecting its biological activity.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, modifying its chemical properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Epiminocycline has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of tetracycline compounds.
Biology: Its anti-inflammatory and neuroprotective properties make it a subject of interest in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like acne and traumatic brain injury.
Industry: It is used in the development of stable formulations of minocycline to minimize degradation
類似化合物との比較
4-Epiminocycline is compared with other tetracycline antibiotics such as:
Minocycline: The parent compound from which this compound is derived. Minocycline has a longer serum half-life and broader spectrum of activity.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The original compound in the tetracycline class, with a shorter half-life and narrower spectrum of activity
This compound is unique due to its specific degradation pathway and the resulting structural changes that impact its biological activity.
特性
IUPAC Name |
(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-MJPDVNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43168-51-0 | |
| Record name | Epiminocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIMINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 4-epiminocycline in the context of minocycline use?
A: this compound is identified as a major impurity in minocycline, a tetracycline antibiotic. [] While not a product of minocycline metabolism, its presence is significant due to potential toxicity concerns associated with long-term minocycline use. [] This highlights the importance of monitoring this compound levels during minocycline production and quality control.
Q2: How is this compound formed in relation to minocycline?
A: this compound likely arises from the epimerization of minocycline rather than a direct biotransformation process. [] Epimerization is a chemical process where a molecule's spatial arrangement of atoms around a specific carbon atom (stereocenter) changes, resulting in a different stereoisomer.
Q3: Are there analytical methods available to detect and quantify this compound in minocycline samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of minocycline and its related substances, including this compound. [] These methods utilize a poly(styrene-divinylbenzene) (PSDVB) stationary phase and a mobile phase consisting of 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium sulphate, sodium edetate, and water. This approach enables the separation and quantification of this compound, alongside other impurities like 6-deoxy-6-demethyltetracycline and 7-monodemethyl-minocycline. []
Q4: What is the potential impact of this compound presence in minocycline formulations?
A: The presence of this compound as an impurity in minocycline is a concern due to its potential contribution to minocycline's hepatotoxicity, particularly after chronic use. [] This necessitates careful monitoring and control of this compound levels during manufacturing to ensure the safety and efficacy of minocycline products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


